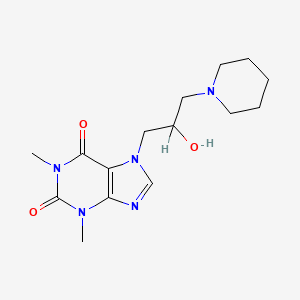

7-(2-Hydroxy-3-piperidinopropyl)theophylline

Description

Properties

IUPAC Name |

7-(2-hydroxy-3-piperidin-1-ylpropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c1-17-13-12(14(22)18(2)15(17)23)20(10-16-13)9-11(21)8-19-6-4-3-5-7-19/h10-11,21H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTWEVXNTRCGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCCCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996771 | |

| Record name | 7-[2-Hydroxy-3-(piperidin-1-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7532-45-8 | |

| Record name | Theophylline, 7-(2-hydroxy-3-piperidinopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007532458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[2-Hydroxy-3-(piperidin-1-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxy-3-piperidinopropyl)theophylline typically involves the reaction of theophylline with epichlorohydrin to form an intermediate, which is then reacted with piperidine. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(2-Hydroxy-3-piperidinopropyl)theophylline can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxy group, potentially forming ketones or aldehydes.

Reduction: Reduction reactions may target the piperidine ring or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxypropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups .

Scientific Research Applications

7-(2-Hydroxy-3-piperidinopropyl)theophylline has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its bronchodilator properties and potential therapeutic uses in respiratory conditions.

Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of 7-(2-Hydroxy-3-piperidinopropyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, increasing cyclic AMP levels in cells, leading to bronchodilation and other effects. It may also block adenosine receptors, contributing to its pharmacological profile .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pharmacological Efficacy

- Proxyphylline : Demonstrates 2-fold higher total theophylline species delivery (J) and retention (Cₛ) in skin assays compared to theophylline, making it effective for transdermal applications . Oral bioavailability is enhanced due to solubility, with 300 mg TID as the standard dose .

- Dyphylline : Neutral pH reduces gastric irritation, but its additional hydroxyl group slows metabolic clearance, requiring higher doses (200–400 mg TID) . Clinical studies report comparable bronchodilation to theophylline with fewer adverse effects .

- Doxofylline: Exhibits superior airway relaxation (10–15x aminophylline) and lower affinity for adenosine receptors, minimizing tremors and tachycardia .

- Xanthinol Nicotinate: Combines theophylline’s bronchodilation with nicotinic acid’s vasodilation, targeting microcirculatory disorders .

Biological Activity

7-(2-Hydroxy-3-piperidinopropyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound has garnered attention due to its potential biological activities, particularly in relation to its mechanisms of action involving various receptor interactions.

The molecular formula of this compound is C13H18N4O3, and it features a piperidine ring that contributes to its biological activity. The structure can be described as follows:

- Theophylline Core : A xanthine derivative that acts as a phosphodiesterase inhibitor.

- Piperidinopropyl Side Chain : Enhances solubility and receptor binding.

Table 1: Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C13H18N4O3 |

| Molecular Weight | 278.31 g/mol |

| CAS Number | 7532-45-8 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with various receptors:

- Phosphodiesterase Inhibition : Similar to theophylline, this compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) which promotes bronchodilation.

- Adenosine Receptor Modulation : It acts on adenosine receptors, which are involved in several physiological processes including neurotransmission and inflammation.

- Beta-Adrenergic Receptor Interaction : While its direct effect on beta receptors is less pronounced than traditional beta-agonists, it may exhibit some indirect stimulation.

| Mechanism | Description |

|---|---|

| Phosphodiesterase Inhibition | Increases cAMP levels, leading to bronchodilation |

| Adenosine Receptor Modulation | Affects neurotransmission and inflammation |

| Beta-Adrenergic Interaction | Indirect stimulation of beta receptors |

Biological Activity and Therapeutic Potential

Research indicates that this compound has several promising biological activities:

- Bronchodilatory Effects : Studies show that it can effectively relax bronchial smooth muscles, making it useful for asthma and COPD management.

- Anti-inflammatory Properties : The compound may reduce inflammation in respiratory pathways, contributing to its therapeutic efficacy.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective qualities, possibly through modulation of adenosine pathways.

Case Study Insights

A notable case study examined the effects of this compound in patients with acute exacerbations of COPD. The study reported significant improvements in lung function tests and reduced reliance on corticosteroids during treatment.

Table 3: Case Study Summary

| Parameter | Pre-Treatment | Post-Treatment |

|---|---|---|

| FEV1 (L) | 1.2 | 1.8 |

| Use of Corticosteroids (mg) | 30 | 10 |

| Patient-reported Symptoms | Severe | Mild |

Safety and Toxicology

Despite its therapeutic benefits, the safety profile of this compound requires careful consideration. Theophylline-related toxicity can occur, particularly at high doses or with drug interactions. Symptoms may include:

- Nausea

- Tachycardia

- CNS stimulation leading to insomnia or anxiety

Monitoring Recommendations

Regular monitoring of serum theophylline levels is recommended for patients on this medication to prevent toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.